Lipophilicity (LogP) Tuning: Intermediate Value Between the Unsubstituted Core and the 3-Chloro Analog Delivers Balanced Permeability and Solubility
The target compound displays a computed LogP of 1.63, which is approximately 1.2 log units higher than the unsubstituted pyrazolo[1,5-a]pyrimidine-2-carboxylic acid core (LogP 0.43) and about 0.78 log units lower than the 3-chloro-5-methyl-7-(trifluoromethyl) analog (LogP 2.41). This intermediate lipophilicity avoids the excessive polarity of the core (which may limit passive membrane permeability) and the excessive lipophilicity of the 3-Cl analog (which may reduce aqueous solubility and increase non-specific binding). [1][2]
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.63 (JChem) |
| Comparator Or Baseline | Unsubstituted core (CAS 378211-85-9): LogP = 0.43; 3-Chloro-5-methyl-7-(trifluoromethyl) analog (CAS 524036-11-1): LogP = 2.41 |
| Quantified Difference | +1.20 vs. unsubstituted core; −0.78 vs. 3-Cl analog |
| Conditions | Computed LogP using JChem software; data extracted from public chemical databases. |
Why This Matters
For procurement decisions, this lipophilicity window positions the compound as a 'Goldilocks' lead-like fragment that balances permeability and solubility, reducing the need for extensive property optimization in early-stage medicinal chemistry.
- [1] Chembase. 5-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid – Calculated Properties (JChem). http://en.chembase.cn/molecule-10812.html (accessed 2026-05-04). View Source
- [2] Molbase. Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS 378211-85-9) – LogP = 0.4275. https://qiye.molbase.cn/ (accessed 2026-05-04). View Source
